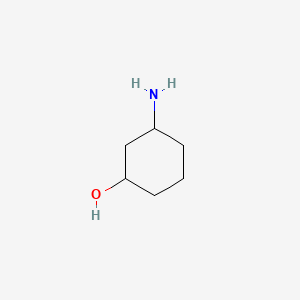

3-Aminocyclohexanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902517 | |

| Record name | NoName_3027 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-39-1 | |

| Record name | 3-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminocyclohexanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 3-Aminocyclohexanol (B121133). This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to its presence in a variety of biologically active compounds.

Chemical Properties and Identification

This compound is a cyclic amino alcohol. Its properties can vary slightly depending on the specific stereoisomer. The information presented here represents a summary of data available for this compound, including mixtures of isomers and specific stereoisomers.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-aminocyclohexan-1-ol | |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [1][3] |

| Appearance | Off-white to pale pink solid | [4] |

| Melting Point | 64-69 °C (mixture) | [4][5] |

| 94-95 °C (trans-isomer) | [2] | |

| Boiling Point | 201.1 °C at 760 mmHg | [3][6] |

| 122 °C at 18 Torr (trans-isomer) | [2] | |

| 115 °C at 0.5 Torr | [4][7] | |

| Density | 1.037 ± 0.06 g/cm³ (predicted) | [2][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol | [4][7] |

Table 2: Chemical Identifiers for this compound and its Stereoisomers

| Identifier | Value | Isomer/Mixture |

| CAS Number | 6850-39-1 | Mixture of cis/trans isomers |

| 40525-77-7 | trans-isomer | |

| 1110772-22-9 | (1R,3S)-isomer (cis) | |

| 1110772-04-7 | (1S,3R)-isomer (cis) | |

| 721884-82-8 | (1R,3R)-isomer (trans) | |

| PubChem CID | 11240459 | Unspecified stereochemistry |

| 12213491 | (1R,3S)-isomer | |

| 25630532 | (1S,3R)-isomer | |

| InChIKey | NIQIPYGXPZUDDP-UHFFFAOYSA-N | Unspecified stereochemistry |

Chemical Structure and Stereoisomerism

This compound possesses two stereocenters, leading to the existence of four possible stereoisomers (two pairs of enantiomers). The relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring gives rise to cis and trans diastereomers.

Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols

A common method for the synthesis of 3-aminocyclohexanols involves the reduction of β-enaminoketones.[1][3]

Protocol:

-

Preparation of β-enaminoketone: A solution of a 1,3-cyclohexanedione (B196179) (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and an amine (e.g., benzylamine) in toluene (B28343) is heated at reflux. The resulting β-enaminoketone is then purified.[3]

-

Reduction: The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature.[1][3] The reaction proceeds to afford a diastereomeric mixture of the corresponding amino alcohols.

-

Purification: The resulting mixture of cis- and trans-3-aminocyclohexanols can be separated by column chromatography.[3]

Analytical Methodologies

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound isomers.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and NOESY are recommended.[1]

-

Analysis: The multiplicity and coupling constants of the protons at C1 and C3 in the ¹H NMR spectrum are diagnostic for determining the cis or trans configuration. NOESY experiments can confirm the spatial proximity of these protons.[1]

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation and identification of stereoisomers.

Protocol:

-

Sample Preparation: Derivatization of the amino and hydroxyl groups (e.g., silylation) may be necessary to improve volatility and chromatographic performance.

-

Chromatographic Separation: Utilize a chiral capillary column (e.g., cyclosil-B) for the separation of stereoisomers.[3][6]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp to 250 °C at 10 °C/min.

-

-

Mass Spectrometry: A standard electron ionization (EI) source at 70 eV is used for detection.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is employed for purity analysis and separation of isomers. Due to the lack of a strong chromophore, derivatization is often required for UV detection.

Protocol:

-

Derivatization: React the sample with a derivatizing agent that introduces a chromophore (e.g., dansyl chloride, o-phthalaldehyde).

-

Chromatographic System: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Detection: UV or fluorescence detection at a wavelength appropriate for the chosen derivatizing agent.

Biological Relevance and Signaling Pathways

While this compound itself is not widely reported to have direct biological activity, the 1,3-amino alcohol motif is a key structural component in numerous pharmacologically active compounds.[1][3] For instance, derivatives of aminocyclohexanols have been investigated as analgesics and narcotic antagonists, suggesting potential interaction with opioid receptors. The μ-opioid receptor, a G-protein coupled receptor (GPCR), is a key target in pain management.

This pathway illustrates how a derivative of this compound, acting as an opioid agonist, could induce analgesia. Binding to the μ-opioid receptor activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylate cyclase, leading to reduced intracellular cAMP levels. This signaling cascade also modulates ion channels, resulting in decreased neuronal excitability and reduced release of pain-mediating neurotransmitters.

Conclusion

This compound is a valuable chiral building block with a rich stereochemistry that is fundamental to its application in the synthesis of complex and biologically active molecules. This guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis and analysis. The potential for its derivatives to interact with significant biological pathways, such as the opioid signaling system, underscores its importance for further research and development in the pharmaceutical sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of cis-3-Aminocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for cis-3-Aminocyclohexanol, a valuable building block in medicinal chemistry and materials science. The document details experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams for clarity.

Introduction

cis-3-Aminocyclohexanol is a key chiral intermediate used in the synthesis of a variety of pharmaceutical compounds and functional materials. Its stereochemistry plays a crucial role in determining the biological activity and material properties of the final products. This guide outlines two principal methods for its synthesis: the reduction of β-enaminoketones and the catalytic hydrogenation of 3-nitrocyclohexanol.

Synthetic Routes

Reduction of β-Enaminoketones

This method involves the preparation of a β-enaminoketone intermediate from a 1,3-cyclohexanedione (B196179), followed by its stereoselective reduction to yield the desired cis- and trans-3-aminocyclohexanols.[1][2][3][4]

Experimental Protocol:

Step 1: Synthesis of β-Enaminoketones. [1][2] A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and a primary amine (e.g., benzylamine (B48309) or (S)-α-methylbenzylamine) in toluene (B28343) is refluxed. The reaction progress is monitored, and upon completion, the solvent is removed. The resulting β-enaminoketone is then purified, typically by crystallization. For example, the reaction of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) with (S)-α-methylbenzylamine yields the corresponding β-enaminoketone in 87% yield after crystallization.[2]

Step 2: Reduction of β-Enaminoketones. [1][2] The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed. The resulting mixture contains both cis- and trans-3-aminocyclohexanol diastereomers. For the reduction of the β-enaminoketone derived from (S)-α-methylbenzylamine, a diastereomeric mixture of the corresponding amino alcohols is obtained in 75% yield.[2]

Step 3: Separation of Diastereomers. The diastereomeric mixture is separated by column chromatography to isolate the cis- and trans-isomers. In the case of the (S)-α-methylbenzylamine derivative, column chromatography affords the pure cis-isomer in 69% yield and the trans-isomer in 6% yield.[2]

Quantitative Data:

| Precursor | Product | Overall Yield | Diastereomeric Ratio (cis:trans) | Reference |

| 4,4-dimethyl-1,3-cyclohexanedione and benzylamine | 3-(benzylamino)-5,5-dimethylcyclohexan-1-ol | 77% (mixture) | Not separated | [1][2] |

| 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine | 5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol | 75% (mixture) | 89:11 | [1][2] |

Reaction Workflow:

Caption: Workflow for the synthesis of cis-3-Aminocyclohexanol via reduction of β-enaminoketones.

Catalytic Hydrogenation of 3-Nitrocyclohexanol

This method provides a direct route to cis-3-Aminocyclohexanol with high stereoselectivity through the reduction of a nitro group.[5]

Experimental Protocol:

Step 1: Preparation of 3-Nitrocyclohexanol. The starting material, 3-nitrocyclohexanol, can be synthesized through various established methods.

Step 2: Catalytic Hydrogenation. [5] 3-Nitrocyclohexanol is dissolved in a 3:1 mixture of ethanol (B145695) and water. A 5% palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then subjected to hydrogenation in a reactor under a hydrogen gas pressure of 50 psi at a temperature between 25–40°C.

Step 3: Isolation and Purification. [5] After the reaction is complete, the catalyst is filtered off. The filtrate is then acidified to form the hydrochloride salt of the product. The cis-3-Aminocyclohexanol hydrochloride is then isolated, typically by crystallization, yielding the cis-isomer with high purity.

Quantitative Data:

| Catalyst | Solvent System | Hydrogen Pressure | Temperature | Stereoselectivity (cis-isomer) | Reference |

| 5% Pd/C | Ethanol/Water (3:1) | 50 psi | 25–40°C | 88–92% | [5] |

Reaction Workflow:

Caption: Workflow for the synthesis of cis-3-Aminocyclohexanol via catalytic hydrogenation.

Conclusion

Both the reduction of β-enaminoketones and the catalytic hydrogenation of 3-nitrocyclohexanol are effective methods for the synthesis of cis-3-Aminocyclohexanol. The choice of method may depend on the availability of starting materials, desired scale of production, and the required level of stereochemical purity. The β-enaminoketone route offers a versatile approach starting from readily available diones, while the hydrogenation route provides a more direct path with high cis-selectivity. For drug development and other applications requiring high enantiopurity, further chiral resolution or asymmetric synthesis strategies may be necessary.

References

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [ouci.dntb.gov.ua]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones | MDPI [mdpi.com]

- 5. cis-3-Aminocyclohexanol hydrochloride | 124555-44-8 | Benchchem [benchchem.com]

Synthesis of trans-3-Aminocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a key synthetic route to trans-3-aminocyclohexanol, a valuable building block in medicinal chemistry and drug development. The methodology detailed herein involves the preparation of a β-enaminoketone intermediate from a 1,3-cyclohexanedione (B196179) derivative, followed by a diastereoselective reduction to yield the target 1,3-amino alcohol. This document presents quantitative data in a structured format, provides detailed experimental protocols, and includes process visualizations to ensure clarity and reproducibility for researchers in the field.

Overview of the Synthetic Approach

The synthesis of cis- and trans-3-aminocyclohexanols can be effectively achieved through a two-step process.[1] The initial step involves the condensation of a 1,3-cyclohexanedione with a primary amine to form a stable β-enaminoketone. The subsequent reduction of this intermediate yields the desired 3-aminocyclohexanol (B121133) as a mixture of diastereomers. The stereochemical outcome of the reduction is influenced by the substrate and reaction conditions, often favoring the cis isomer.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 5,5-dimethyl-3-aminocyclohexanol derivatives, illustrating typical yields and diastereoselectivity for this class of compounds.

Table 1: Synthesis of β-Enaminoketone Intermediates [2]

| Starting Dione | Amine | Product | Yield (%) |

| 4,4-dimethyl-1,3-cyclohexanedione (B1345627) | Benzylamine (B48309) | 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one | 85 |

| 4,4-dimethyl-1,3-cyclohexanedione | (S)-α-methylbenzylamine | (S)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one | 87 |

Table 2: Reduction of β-Enaminoketones to 3-Aminocyclohexanols [2]

| β-Enaminoketone Intermediate | Total Yield of Amino Alcohols (%) | Diastereomeric Ratio (cis:trans) | Isolated Yield of cis-isomer (%) | Isolated Yield of trans-isomer (%) |

| 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one | 77 | Not Separated | - | - |

| (S)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one | 75 | 89:11 | 69 | 6 |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of 5,5-dimethyl-3-aminocyclohexanol derivatives.

General Procedure for the Preparation of β-Enaminoketones

Materials:

-

4,4-dimethyl-1,3-cyclohexanedione

-

Benzylamine

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Rotary evaporator

-

Recrystallization apparatus

Protocol:

-

A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) is prepared in toluene (30 mL) in a round-bottom flask.[2]

-

The flask is equipped with a Dean-Stark trap and a reflux condenser.

-

The mixture is heated to reflux for 3 hours, during which the water formed is azeotropically removed.[2]

-

After cooling to room temperature, the toluene is removed under reduced pressure using a rotary evaporator.

-

The resulting yellow solid is purified by recrystallization from a dichloromethane/hexane solvent system to afford 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one.[2]

General Procedure for the Reduction of β-Enaminoketones

Materials:

-

β-Enaminoketone (e.g., (S)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one)

-

Isopropyl alcohol

-

Tetrahydrofuran (THF)

-

Metallic sodium

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Reaction flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Protocol:

-

The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL) in a reaction flask.[2]

-

The solution is cooled to 0 °C in an ice bath.

-

Small pieces of metallic sodium (0.27 g, 12.0 mmol) are added in excess.[2]

-

The mixture is stirred and allowed to warm to room temperature until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, any unreacted sodium is carefully removed.

-

The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.[2]

-

The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude mixture of diastereomers is purified by column chromatography on silica gel to separate the cis and trans isomers.[2]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the stereoisomers.

References

An In-depth Technical Guide to the Stereoisomers of 3-Aminocyclohexanol

This technical guide provides a comprehensive overview of the stereoisomers of 3-aminocyclohexanol (B121133), a crucial chiral building block in synthetic organic chemistry and drug development. The document details the structure and properties of the stereoisomers, methods for their synthesis and separation, and their conformational analysis, targeting researchers, scientists, and professionals in drug development.

Introduction to the Stereoisomers of this compound

This compound possesses two stereogenic centers at carbons 1 and 3, giving rise to a total of four stereoisomers. These exist as two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring defines them as either cis or trans diastereomers.

-

Cis Isomers: The amino and hydroxyl groups are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R, 3S)-3-aminocyclohexanol and (1S, 3R)-3-aminocyclohexanol.[1][2]

-

Trans Isomers: The amino and hydroxyl groups are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (1R, 3R)-3-aminocyclohexanol and (1S, 3S)-3-aminocyclohexanol.

The specific stereochemistry of these isomers is critical in the synthesis of pharmaceuticals, as different stereoisomers can exhibit distinct pharmacological activities and toxicological profiles.[3][4][5]

Synthesis and Separation of Stereoisomers

The preparation of specific stereoisomers of this compound is a key challenge. Several synthetic and separation strategies have been developed.

A common method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[6][7] This approach can yield mixtures of cis and trans isomers.

Experimental Protocol: Synthesis of 5,5-Dimethyl-3-(S)-α-methylbenzylamino)cyclohexanols [6][8]

-

Preparation of β-Enaminoketone: 4,4-dimethyl-1,3-cyclohexanedione (B1345627) is condensed with (S)-α-methylbenzylamine in toluene (B28343) at reflux to produce the corresponding β-enaminoketone.

-

Reduction: The resulting β-enaminoketone is reduced using sodium in a mixture of THF and isopropyl alcohol at room temperature. This reaction affords a diastereomeric mixture of the corresponding amino alcohols.

-

Analysis and Separation: The reaction mixture can be analyzed by GC-MS using a chiral column to determine the ratio of stereoisomers.[6][8] For the N-((S)-α-methylbenzyl) derivative, a high diastereoselectivity for the cis isomer is observed.[8] The cis and trans diastereomers can then be separated by column chromatography.[6]

An alternative route to obtain the cis-isomer is through the catalytic hydrogenation of 3-nitrocyclohexanol. This method is considered scalable and suitable for industrial production.[9]

Resolution of the enantiomers can be achieved through various techniques:

-

Diastereoisomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can be separated by crystallization.[10]

-

Enzyme-Catalyzed Kinetic Resolution: Enzymes can selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.[10]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase.[11][12]

Conformational Analysis

The stereochemistry of the substituents has a profound impact on the preferred conformation of the cyclohexane ring.

-

cis-Isomers: For cis-3-aminocyclohexanol derivatives, NMR studies, including COSY, HSQC, and NOESY, have shown that the molecule predominantly adopts a chair conformation where the hydroxyl and amino groups are in a diequatorial orientation.[6][8] This arrangement is stabilized by avoiding 1,3-diaxial interactions.

-

trans-Isomers: The conformational analysis of trans-isomers is more complex. While a chair conformation with one axial and one equatorial substituent is possible, NOESY experiments on some N-substituted derivatives suggest that a boat or twist-boat conformation might be significantly populated in solution to alleviate steric strain.[8]

Quantitative Data

The following table summarizes the available NMR data for the N-((S)-α-methylbenzyl)-5,5-dimethylcyclohexanol derivatives, which serve as models for the parent compounds.[6][7][8]

| Compound | Proton (Position) | ¹H-NMR Chemical Shift (δ, ppm), Coupling Constant (J, Hz) | Carbon (Position) | ¹³C-NMR Chemical Shift (δ, ppm) |

| cis-4 | H₁ | 3.64 (tt, J = 10.8, 4.4) | C₁ | 67.1 |

| H₃ | 2.59 (tt, J = 11.6, 4.1) | C₃ | 48.4 | |

| H₂ₑ | 1.63 (ddt, J = 12.4, 4.2, 2.0) | C₂ | 46.5 | |

| H₄ₑ | 1.50 (m) | C₄ | 42.6 | |

| CH₃ (C₅) | 0.75 (s), 0.93 (s) | C₅ | 31.7 | |

| trans-4 | H₁ | 3.75 (tt, J = 11.2, 4.4) | C₁ | 66.6 |

| H₃ | 2.79 (tt, J = 11.6, 4.0) | C₃ | 50.9 | |

| H₂ₑ | 2.31 (m) | C₂ | 48.2 | |

| H₄ₑ | 1.67 (m) | C₄ | 45.3 | |

| CH₃ (C₅) | 0.85 (s), 0.99 (s) | C₅ | 33.3 |

Significance in Drug Development

This compound and its derivatives are valuable chiral building blocks in the synthesis of a wide range of biologically active molecules.[6] The stereochemical purity of these intermediates is paramount, as the pharmacological and toxicological properties of the final drug substance are often highly dependent on its stereochemistry.[3][5] For instance, the two enantiomers of a chiral drug can exhibit different potencies, mechanisms of action, or metabolic pathways.[13][14] Therefore, the development of robust and efficient methods for the stereoselective synthesis and analysis of this compound isomers is of great interest to the pharmaceutical industry.

References

- 1. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]

- 10. This compound - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. phenomenex.com [phenomenex.com]

- 12. Chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 14. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]

(1R,3S)-3-Aminocyclohexanol: A Comprehensive Technical Guide for Researchers

An in-depth examination of the physicochemical properties, synthesis, spectral characteristics, and pharmaceutical applications of the chiral building block, (1R,3S)-3-Aminocyclohexanol.

(1R,3S)-3-Aminocyclohexanol is a chiral bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclohexyl backbone, coupled with the specific stereochemical orientation of its amino and hydroxyl functional groups, makes it a valuable synthon for the creation of complex molecular architectures with specific biological activities. This technical guide provides a detailed overview of its core properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical properties of (1R,3S)-3-Aminocyclohexanol are summarized below. While experimental data for this specific stereoisomer is limited in publicly available literature, computed values provide a reliable estimation.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | --INVALID-LINK--[1] |

| Molecular Weight | 115.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1110772-22-9 | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 201.1 ± 33.0 °C | N/A |

| Density (Predicted) | 1.037 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 15.09 ± 0.40 | N/A |

| XLogP3 | -0.1 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 46.3 Ų | --INVALID-LINK--[1] |

| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | [PubChem CID: 9, 10] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 9, 10] |

| Solubility | Slightly soluble in water and methanol. | N/A |

Synthesis and Experimental Protocols

The stereospecific synthesis of (1R,3S)-3-Aminocyclohexanol is crucial for its application in pharmaceuticals. Several synthetic strategies have been developed, with a common approach involving the stereoselective reduction of a corresponding β-enaminoketone.

General Synthesis Workflow

Experimental Protocol: Reduction of β-Enaminoketones

A widely employed method for the synthesis of 3-aminocyclohexanol (B121133) derivatives involves the reduction of β-enaminoketones. This protocol provides a general procedure.[2]

Step 1: Formation of the β-Enaminoketone

-

A solution of a 1,3-cyclohexanedione derivative and a chiral amine (e.g., (S)-α-methylbenzylamine) in a suitable solvent like toluene (B28343) is refluxed.

-

Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization, to yield the β-enaminoketone.

Step 2: Reduction to the Aminocyclohexanol

-

The synthesized β-enaminoketone is dissolved in a mixture of an appropriate alcohol (e.g., isopropyl alcohol) and a solvent like tetrahydrofuran (B95107) (THF).

-

A reducing agent, such as sodium metal, is added portion-wise to the solution at room temperature.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted.

-

The resulting diastereomeric mixture of aminocyclohexanols can then be separated using column chromatography to isolate the desired (1R,3S) stereoisomer.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of (1R,3S)-3-Aminocyclohexanol. While publicly accessible raw spectra are limited, typical spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.5 | m | H-1 (proton on carbon bearing OH) |

| ~2.8 | m | H-3 (proton on carbon bearing NH₂) | |

| 1.2 - 2.0 | m | Cyclohexyl ring protons | |

| Variable | br s | OH, NH₂ | |

| ¹³C NMR | ~70 | - | C-1 (carbon bearing OH) |

| ~50 | - | C-3 (carbon bearing NH₂) | |

| 20 - 40 | - | Other cyclohexyl ring carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | O-H stretch, N-H stretch | Alcohol, Amine |

| 2950-2850 | C-H stretch | Alkane |

| 1650-1580 | N-H bend | Amine |

| 1300-1000 | C-O stretch, C-N stretch | Alcohol, Amine |

Mass Spectrometry (MS)

The mass spectrum of (1R,3S)-3-Aminocyclohexanol is expected to show a molecular ion peak ([M]⁺) at m/z 115. Common fragmentation patterns for cyclic amines and alcohols would include the loss of water (H₂O), ammonia (B1221849) (NH₃), and cleavage of the cyclohexane (B81311) ring.

Applications in Drug Development

The chiral scaffold of (1R,3S)-3-Aminocyclohexanol is a key component in a variety of biologically active molecules. Its defined stereochemistry is often crucial for selective binding to biological targets.[3]

Role as a Chiral Building Block

The presence of both an amino and a hydroxyl group in a fixed spatial arrangement allows for the construction of complex molecules with multiple stereocenters. This is particularly important in the synthesis of active pharmaceutical ingredients (APIs) where a specific enantiomer is responsible for the desired therapeutic effect, while other isomers may be inactive or even cause adverse effects.

Therapeutic Areas of Interest

Derivatives of aminocyclohexanols have been investigated for a range of therapeutic applications, including:

-

Antiviral Agents: As key intermediates in the synthesis of drugs targeting viral enzymes.

-

Neurodegenerative Diseases: The aminocyclohexanol motif is found in compounds being explored for the treatment of conditions like Alzheimer's and Parkinson's disease.[3]

-

Analgesics and Anti-inflammatory Drugs: It serves as a scaffold for the development of novel pain and inflammation modulators.

Example Application: Synthesis of a Drug Candidate

While specific signaling pathways directly modulated by (1R,3S)-3-Aminocyclohexanol itself are not extensively documented, its incorporation into larger molecules dictates the interaction of the final compound with biological targets such as enzymes and receptors. For instance, its use as a reactant in the preparation of isoxazole (B147169) carboxamide compounds suggests a role in developing potent and orally active TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists, which are targets for pain relief.

Conclusion

(1R,3S)-3-Aminocyclohexanol stands out as a valuable and versatile chiral building block for the synthesis of complex and stereochemically defined molecules. Its unique structural features make it an important tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Further research into its direct biological activities and the development of more efficient and scalable enantioselective synthetic routes will undoubtedly expand its applications in the creation of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of (1S,3R)-3-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclohexanol is a crucial chiral building block in the pharmaceutical industry, valued for its role in the synthesis of complex molecular architectures with specific stereochemistry. This technical guide provides a comprehensive overview of the synthetic routes to obtain enantiomerically pure (1S,3R)-3-aminocyclohexanol. The primary focus is on a two-stage process: the initial synthesis of racemic cis-3-aminocyclohexanol followed by chiral resolution. This document details experimental protocols for the synthesis of the racemic precursor via the reduction of a β-enaminoketone intermediate. Subsequently, two effective methods for chiral resolution are presented: enzymatic kinetic resolution of an N-protected derivative and classical resolution through diastereomeric salt formation with a chiral acid. Quantitative data is summarized in tables for comparative analysis, and key experimental workflows are visualized using logical diagrams.

Introduction

Chiral 1,3-amino alcohols are prevalent structural motifs in a wide array of biologically active compounds, including natural products and synthetic drugs. The specific stereochemical arrangement of the amino and hydroxyl groups is often critical for pharmacological activity. (1S,3R)-3-Aminocyclohexanol, a cis-isomer, represents a valuable chiral synthon for the development of novel therapeutics. Its rigid cyclohexane (B81311) scaffold and defined spatial orientation of functional groups make it an ideal starting material for creating molecules with high target specificity. This guide aims to provide researchers and drug development professionals with a detailed understanding of the practical synthesis of this important intermediate.

Synthetic Strategies

The synthesis of enantiomerically pure (1S,3R)-3-aminocyclohexanol is typically achieved through a multi-step process that first generates a racemic mixture of the cis-isomer, which is then resolved to isolate the desired enantiomer.

Overall Synthetic Approach:

Caption: General workflow for the synthesis of (1S,3R)-3-Aminocyclohexanol.

This guide will detail the following key stages:

-

Synthesis of Racemic cis-3-Aminocyclohexanol: A robust method starting from 1,3-cyclohexanedione (B196179).

-

Chiral Resolution:

-

Method A: Enzymatic Kinetic Resolution.

-

Method B: Diastereomeric Salt Formation.

-

Experimental Protocols

Synthesis of Racemic cis-3-Aminocyclohexanol

This synthesis involves a two-step sequence: the formation of a β-enaminoketone from 1,3-cyclohexanedione and an amine, followed by its reduction to the corresponding aminocyclohexanol. The following protocol is adapted from a procedure for a similar substituted analog and is expected to provide the desired racemic cis-3-aminocyclohexanol with high diastereoselectivity.[1][2][3]

Step 1: Synthesis of 3-(Benzylamino)cyclohex-2-en-1-one

Caption: Synthesis of the β-enaminoketone intermediate.

-

Materials:

-

1,3-Cyclohexanedione

-

Benzylamine

-

Toluene

-

-

Procedure:

-

A solution of 1,3-cyclohexanedione (1.0 eq) and benzylamine (1.1 eq) is refluxed in toluene (approx. 0.2 M solution) using a Dean-Stark trap to azeotropically remove the water formed during the reaction.

-

The reaction is monitored by TLC until the starting material is consumed (typically 3-4 hours).

-

After completion, the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane) to afford the β-enaminoketone.

-

Step 2: Reduction to cis-3-(Benzylamino)cyclohexanol (B584428)

Caption: Reduction of the β-enaminoketone to the racemic amino alcohol.

-

Materials:

-

3-(Benzylamino)cyclohex-2-en-1-one

-

Sodium metal

-

Tetrahydrofuran (THF), anhydrous

-

Isopropyl alcohol, anhydrous

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

The β-enaminoketone (1.0 eq) is dissolved in a mixture of THF and isopropyl alcohol.

-

Small pieces of sodium metal (excess) are added portion-wise to the solution at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC).

-

After completion, the unreacted sodium is carefully removed.

-

The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to separate the cis and trans isomers. The cis isomer is typically the major product.[1]

-

Step 3: Deprotection to Racemic cis-3-Aminocyclohexanol

The benzyl (B1604629) protecting group can be removed by catalytic hydrogenation.

-

Materials:

-

Racemic cis-3-(Benzylamino)cyclohexanol

-

Palladium on carbon (10% Pd/C)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas

-

-

Procedure:

-

The racemic cis-3-(benzylamino)cyclohexanol is dissolved in methanol or ethanol.

-

10% Pd/C catalyst (typically 5-10 mol%) is added to the solution.

-

The mixture is subjected to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield racemic cis-3-aminocyclohexanol.

-

Chiral Resolution of Racemic cis-3-Aminocyclohexanol

This method involves the protection of the amino group, followed by lipase-catalyzed enantioselective acylation of the hydroxyl group.

Workflow for Enzymatic Kinetic Resolution:

Caption: Logical workflow for the enzymatic kinetic resolution of racemic cis-3-aminocyclohexanol.

Step A1: N-Protection of Racemic cis-3-Aminocyclohexanol

-

Materials:

-

Racemic cis-3-aminocyclohexanol

-

Benzyl chloroformate (Cbz-Cl)

-

Base (e.g., NaHCO₃ or Et₃N)

-

Solvent (e.g., Dioxane/Water or CH₂Cl₂)

-

-

Procedure:

-

Racemic cis-3-aminocyclohexanol is dissolved in the chosen solvent system.

-

The base is added, and the mixture is cooled in an ice bath.

-

Benzyl chloroformate (1.0-1.1 eq) is added dropwise, and the reaction is stirred until completion.

-

The reaction is worked up by extraction and purified by column chromatography or recrystallization to yield racemic N-Cbz-cis-3-aminocyclohexanol.

-

Step A2: Lipase-Catalyzed Enantioselective Acylation

-

Materials:

-

Racemic N-Cbz-cis-3-aminocyclohexanol

-

Lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane, THF)

-

-

Procedure:

-

The racemic N-Cbz protected amino alcohol is dissolved in the anhydrous organic solvent.

-

The lipase and vinyl acetate (excess) are added.

-

The reaction is monitored for conversion (e.g., by chiral HPLC). The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

The enzyme is filtered off, and the solvent is evaporated.

-

The resulting mixture of the unreacted (1S,3R)-alcohol and the acylated (1R,3S)-acetate is separated by column chromatography.

-

Step A3: Deprotection of (1S,3R)-N-Cbz-3-aminocyclohexanol

-

Procedure:

-

The N-Cbz group of the isolated (1S,3R)-enantiomer is removed by catalytic hydrogenation as described in section 3.1, Step 3, to yield the final product, (1S,3R)-3-aminocyclohexanol.

-

This classical resolution method relies on the formation of diastereomeric salts with a chiral resolving agent, which can be separated by fractional crystallization.

Workflow for Diastereomeric Salt Resolution:

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

-

Materials:

-

Racemic cis-3-aminocyclohexanol

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid)

-

Solvent for crystallization (e.g., ethanol, isopropanol, ethyl acetate)

-

Aqueous base (e.g., NaOH solution)

-

Organic solvent for extraction (e.g., CH₂Cl₂)

-

-

Procedure (adapted from a general procedure for resolving amino alcohols): [4][5]

-

Racemic cis-3-aminocyclohexanol (1.0 eq) is dissolved in a suitable solvent (e.g., ethyl acetate).

-

A solution of (R)-(-)-mandelic acid (0.5 eq, to resolve one enantiomer) in the same or a miscible solvent is added slowly at room temperature or elevated temperature to achieve a clear solution.

-

The solution is allowed to cool slowly to room temperature, and then optionally cooled further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

The precipitated salt is collected by filtration and washed with a small amount of cold solvent.

-

The enantiomeric purity of the amine in the salt can be checked by liberating a small sample with base and analyzing by chiral HPLC or GC.

-

The salt is recrystallized from a suitable solvent until constant optical rotation is achieved, indicating high diastereomeric purity.

-

The purified diastereomeric salt is then treated with an aqueous base (e.g., 1 M NaOH) to liberate the free amine.

-

The enantiomerically enriched (1S,3R)-3-aminocyclohexanol is extracted with an organic solvent, dried, and the solvent is evaporated to yield the final product.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of 3-aminocyclohexanol (B121133) derivatives. Note that specific yields and stereoselectivities for (1S,3R)-3-aminocyclohexanol may vary depending on the exact reaction conditions and the efficiency of the resolution process.

Table 1: Synthesis of Racemic this compound Precursors

| Step | Product | Typical Yield | Diastereomeric Ratio (cis:trans) | Reference |

| β-Enaminoketone Formation | 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one | 85% | N/A | [1] |

| Reduction of β-Enaminoketone | 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol | 75% | 89:11 | [1] |

Table 2: Chiral Resolution Data (Illustrative)

| Method | Step | Product | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Enzymatic Kinetic Resolution | Acylation & Separation | (1S,3R)-N-Cbz-3-aminocyclohexanol | ~45-50% | >99% | Conceptual |

| Diastereomeric Salt Formation | Crystallization & Liberation | (1S,3R)-3-aminocyclohexanol | Varies (dependent on crystallization efficiency) | >98% | Conceptual |

Conclusion

This technical guide has outlined robust and practical synthetic strategies for the preparation of the valuable chiral building block, (1S,3R)-3-aminocyclohexanol. The synthesis of the racemic cis-precursor followed by either enzymatic kinetic resolution or diastereomeric salt formation provides effective pathways to the enantiomerically pure target molecule. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and stereocontrolled synthesis of this key intermediate for the construction of novel, biologically active compounds.

References

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of this compound - OAK Open Access Archive [oak.novartis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Aminocyclohexanol (B121133)

This technical guide provides comprehensive information on this compound, a versatile chemical intermediate with significant applications in pharmaceutical and chemical synthesis.

Chemical Identification

The primary identifier for this compound, representing a mixture of its stereoisomers, is CAS number 6850-39-1.[1][2][3][4][5] Specific stereoisomers are identified by their own unique CAS numbers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6850-39-1 (isomer mixture) | [1][2][3][4][5] |

| Molecular Formula | C6H13NO | [2][3] |

| Molecular Weight | 115.17 g/mol | [2][3] |

| Appearance | Light brown to brown thick solid; Off-white to Pale Pink Solid | [2][6] |

| Melting Point | 64-69 °C | [2] |

| Boiling Point | 201.1 °C at 760 mmHg | [2] |

| Density | 1.037 g/cm³ (Predicted) | [2] |

| Solubility | Chloroform, Dichloromethane, Methanol | [2] |

| Purity | ≥97% (GC) | [6] |

| Moisture | ≤0.5% | [6] |

Suppliers

This compound is available from various chemical suppliers, catering to both research and bulk quantity requirements.

Table 2: Notable Suppliers of this compound

| Supplier | Location | Noted For |

| Capot Chemical | Hangzhou, China | Specifications on purity and appearance. |

| ChemicalBook | Beijing, China | Safety data sheets and physical properties.[2] |

| Chem-Impex | --- | Highlighting applications in pharmaceutical development.[7] |

| Dideu Industries Group Limited | --- | Commercial quantities with specified purity.[4] |

| Career Henan Chemical Co. | --- | Bulk quantities with specified purity.[4] |

| Santa Cruz Biotechnology | Dallas, Texas, USA | Biochemicals for proteomics research.[8] |

| Synblock | --- | Research chemicals with supporting documentation (MSDS, NMR, HPLC).[9] |

| Home Sunshine Pharma | China | Specializing in API, intermediates, and fine chemicals, including hydrochloride salts.[10] |

Synthesis and Experimental Protocols

A common and well-documented method for the synthesis of cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones.[1][9]

Experimental Protocol: Synthesis of cis- and trans-5,5-Dimethyl-3-benzylaminocyclohexanols [11]

This protocol details the synthesis of a this compound derivative, illustrating a generalizable synthetic route.

Part 1: Synthesis of β-Enaminoketone (5,5-Dimethyl-3-benzylaminocyclohexen-2-one)

-

A solution of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) (1.0 g, 7.13 mmol) and benzylamine (B48309) (0.86 mL, 7.84 mmol) is refluxed in toluene (B28343) (30 mL) for 3 hours.

-

Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

-

The solvent is then removed under reduced pressure.

-

The resulting yellow solid is purified by recrystallization from a dichloromethane/hexane mixture to yield the β-enaminoketone.

Part 2: Reduction to cis- and trans-Amino Alcohols

-

The synthesized β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol at room temperature.

-

Sodium metal is added to the solution to carry out the reduction.

-

The reaction yields a diastereomeric mixture of the corresponding amino alcohols.

-

Structural elucidation of the cis and trans isomers is typically performed using ¹H- and ¹³C-NMR, along with 2D NMR techniques such as COSY, HSQC, and NOESY.[1]

Workflow for the Synthesis of this compound Derivatives

References

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6850-39-1 [chemicalbook.com]

- 5. chemcd.com [chemcd.com]

- 6. capotchem.com [capotchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. mdpi.com [mdpi.com]

3-Aminocyclohexanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3-Aminocyclohexanol (CAS No: 6850-39-1). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring appropriate emergency responses.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Appearance | Off-white to Pale Pink Solid | [3] |

| Melting Point | 64-69 °C | [2][3] |

| Boiling Point | 201.1 °C at 760 mmHg | [3] |

| Density | 1.037 g/cm³ | [3] |

| Flash Point | 75.4 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

-

Corrosion: GHS05

-

Health Hazard/Hazard to the Ozone Layer: GHS07

Signal Word: Danger[5]

Experimental Protocols for Hazard Determination

The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 423)

The Acute Toxic Class Method is employed to assess the oral toxicity of a substance.

Principle: This method involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step (mortality or survival) determines the next step, allowing for classification of the substance into a defined toxicity class.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

-

Dosing: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 2000, 300, 50, or 5 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Stepwise Procedure:

-

If mortality is observed, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

This process continues until the toxicity class can be determined.

-

Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Principle: The substance is applied to the skin of a test animal, and the resulting skin reactions are observed and graded.

Methodology:

-

Test Animal: A single healthy young adult albino rabbit is typically used for the initial test.

-

Preparation: The fur on the animal's back is clipped approximately 24 hours before the test.

-

Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of skin and covered with a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours). The reactions are scored according to a graded scale.

-

Confirmation: If the initial test does not show corrosive effects, the test is confirmed using additional animals.

Serious Eye Damage/Eye Irritation (OECD Guideline 405)

This protocol assesses the potential of a substance to cause damage to the eye.

Principle: The test substance is applied to the eye of an animal, and the effects on the cornea, iris, and conjunctiva are observed and scored.

Methodology:

-

Test Animal: A single healthy young adult albino rabbit is used for the initial test.

-

Application: A small amount of the substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of corneal opacity, iritis, and conjunctival redness and swelling are scored.

-

Reversibility: The observation period may be extended up to 21 days to determine the reversibility of the effects.

-

Confirmation: If the initial test does not show severe or corrosive effects, the response is confirmed in additional animals.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

-

Respiratory Protection: In case of insufficient ventilation or the potential for dust or aerosol formation, a NIOSH-approved respirator should be used.

Safe Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.[3]

-

Use non-sparking tools to prevent ignition.[3]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the work area.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Store away from heat and sources of ignition.[7]

Spills and Accidental Release

In the event of a spill, follow these procedures:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[3]

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

-

Prevent the spill from entering drains or waterways.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Considerations

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[4]

-

Waste should be treated as hazardous.[6]

-

Do not allow the chemical to enter drains or the environment.[3]

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for handling this compound, from risk assessment to emergency response.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. blog.biobide.com [blog.biobide.com]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

discovery and history of 3-Aminocyclohexanol

An In-Depth Technical Guide to the Discovery and History of 3-Aminocyclohexanol (B121133)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, a valuable building block in pharmaceutical and chemical research. The document details the historical context of its synthesis, presents various synthetic methodologies with comparative data, and provides in-depth experimental protocols and pathway diagrams.

Executive Summary

This compound, a bifunctional alicyclic compound, has garnered significant interest as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its discovery is rooted in the pioneering work on catalytic hydrogenation of aromatic compounds in the early 20th century. This guide traces the historical development of its synthesis from these early concepts to modern stereoselective methods. A comparative analysis of key synthetic routes, including the catalytic hydrogenation of m-aminophenol and the reduction of β-enaminoketones, is presented. Detailed experimental protocols and visual diagrams of reaction pathways are provided to offer researchers a practical and in-depth understanding of this important molecule.

Historical Perspective and Discovery

While a singular definitive "discovery" of this compound is not prominently documented, its conceptual origins can be traced back to the groundbreaking work of French chemist Paul Sabatier, who was awarded the Nobel Prize in Chemistry in 1912 for his method of hydrogenating organic compounds in the presence of finely divided metals.[1][2][3] Sabatier's research in the early 1900s demonstrated the catalytic hydrogenation of aromatic compounds like phenol (B47542) and aniline (B41778) to their corresponding saturated cyclic counterparts, cyclohexanol (B46403) and cyclohexylamine, respectively.[1] This work laid the fundamental chemical principles for the synthesis of aminocyclohexanols from readily available aromatic precursors.

The first documented syntheses of aminocyclohexanol derivatives appeared in the mid-20th century, arising from studies on functionalized cyclohexane (B81311) derivatives.[4] These early methods often involved the catalytic hydrogenation of the corresponding aminophenols, a direct application of Sabatier's pioneering discoveries. Over the decades, synthetic methodologies have evolved to offer greater control over stereochemistry and yield, reflecting the increasing demand for stereochemically pure isomers in drug development and asymmetric synthesis.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages in terms of yield, stereoselectivity, and substrate scope. The primary methods include the catalytic hydrogenation of m-aminophenol and the reduction of β-enaminoketones.

Catalytic Hydrogenation of m-Aminophenol

This method represents a direct and atom-economical approach to this compound. The reaction involves the reduction of the aromatic ring of m-aminophenol using hydrogen gas in the presence of a metal catalyst.

Reduction of β-Enaminoketones

A more contemporary and versatile method involves the preparation of β-enaminoketones from 1,3-cyclohexanediones, followed by their reduction to afford 3-aminocyclohexanols.[5][6][7] This two-step process allows for greater modularity and control over the final product's stereochemistry.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for different synthetic approaches to aminocyclohexanols, providing a comparative overview of their efficiency and stereoselectivity.

| Synthetic Route | Starting Material(s) | Catalyst/Reagent | Overall Yield | Diastereomeric Ratio (cis:trans) | Reference |

| Catalytic Hydrogenation of p-Aminophenol | p-Aminophenol | Rh-based catalyst | High | Predominantly cis | [8] |

| Catalytic Hydrogenation of p-Aminophenol | p-Acetamidophenol | Raney Nickel | Not specified | ~1:4 | [9] |

| Reduction of β-Enaminoketones | 4,4-dimethyl-1,3-cyclohexanedione (B1345627), Benzylamine | Na in THF/isopropyl alcohol | 77% | Not separated | [5][7] |

| Reduction of β-Enaminoketones | 4,4-dimethyl-1,3-cyclohexanedione, (S)-α-methylbenzylamine | Na in THF/isopropyl alcohol | 75% | 89:11 (cis:trans) | [5][7] |

| Enzymatic Cascade Reaction | 1,4-Cyclohexanedione | Ketoreductase (KRED) and Amine Transaminase (ATA) | Good to Excellent | >98:2 (cis or trans depending on ATA) | [10][11][12] |

Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones[5][6][7]

This protocol describes the synthesis of a substituted this compound, which is a representative example of this synthetic route.

Step 1: Preparation of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one

-

Materials:

-

4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol)

-

(S)-α-methylbenzylamine (1.0 mL, 7.84 mmol)

-

Toluene (B28343) (30 mL)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

-

Procedure:

-

A solution of 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine in toluene is refluxed for 3.5 hours.

-

Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting yellow solid is purified by crystallization from dichloromethane/hexane to yield the β-enaminoketone.

-

-

Yield: 87%

Step 2: Reduction of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one

-

Materials:

-

(S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one (2.0 mmol)

-

Isopropyl alcohol (2 mL)

-

Tetrahydrofuran (THF) (5 mL)

-

Metallic sodium (0.27 g, 12.0 g-atoms)

-

Saturated aqueous solution of NH₄Cl

-

Ethyl acetate (B1210297) (AcOEt)

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

The β-enaminoketone is dissolved in a mixture of isopropyl alcohol and THF.

-

The solution is treated with an excess of small pieces of metallic sodium and stirred from 0 °C to room temperature until the reaction is complete (monitored by TLC).

-

Unreacted sodium is removed, and the reaction mixture is poured into a saturated aqueous solution of NH₄Cl.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to afford the diastereomeric mixture of amino alcohols.

-

-

Yield: 75% (diastereomeric mixture)

-

Diastereomeric Ratio (cis:trans): 89:11 (determined by GC-MS analysis)

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the synthesis of this compound, highlighting the key decision points and alternative pathways.

Conclusion

The synthesis of this compound has evolved from the foundational principles of catalytic hydrogenation established in the early 20th century to sophisticated, stereoselective methods in contemporary organic chemistry. While the direct hydrogenation of m-aminophenol remains a viable route, methods such as the reduction of β-enaminoketones offer greater flexibility and control over the stereochemical outcome. The choice of synthetic strategy will depend on the desired stereoisomer, required purity, and the scale of the synthesis. This guide provides the necessary historical context, comparative data, and detailed protocols to aid researchers in making informed decisions for the synthesis of this important chemical building block.

References

- 1. nobelprize.org [nobelprize.org]

- 2. oxfordreference.com [oxfordreference.com]

- 3. Paul Sabatier – The father of the chemical theory of catalysis [comptes-rendus.academie-sciences.fr]

- 4. Page loading... [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 10. d-nb.info [d-nb.info]

- 11. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

A Theoretical and Experimental Guide to the Conformational Landscape of 3-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of cis- and trans-3-aminocyclohexanol, a crucial structural motif in medicinal chemistry. Understanding the three-dimensional arrangement of these isomers is paramount for designing molecules with specific biological activities, as conformation dictates molecular recognition and binding affinity. This document synthesizes key experimental findings from nuclear magnetic resonance (NMR) spectroscopy and outlines a robust theoretical framework for computational investigation.

Conformational Isomers of 3-Aminocyclohexanol (B121133)

The conformational landscape of this compound is primarily defined by the chair conformations of its cyclohexane (B81311) ring and the relative orientations of the amino (-NH₂) and hydroxyl (-OH) groups. The cis and trans isomers exhibit distinct conformational behaviors due to the interplay of steric hindrance and potential intramolecular hydrogen bonding.

-

Cis-3-Aminocyclohexanol: In the cis isomer, the amino and hydroxyl groups are on the same face of the cyclohexane ring. This arrangement can lead to two primary chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is generally favored to minimize steric strain.

-

Trans-3-Aminocyclohexanol: In the trans isomer, the substituents are on opposite faces of the ring. This results in chair conformations where one group is axial and the other is equatorial (axial-equatorial or equatorial-axial). In some substituted analogs, experimental evidence suggests that a boat conformation may be adopted to alleviate steric strain.[1]

A key feature influencing the stability of these conformers is the potential for an intramolecular hydrogen bond between the hydroxyl proton (donor) and the amino group's lone pair of electrons (acceptor), or vice-versa. This interaction can stabilize conformations that might otherwise be energetically unfavorable.

Experimental Determination of Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of cyclic molecules in solution. Analysis of proton (¹H) coupling constants and Nuclear Overhauser Effect (NOE) data provides direct insight into the spatial arrangement of atoms.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis:

A typical protocol for determining the conformation of this compound derivatives involves the following steps:

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra (COSY, HSQC, and NOESY) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: The chemical shifts, multiplicities, and coupling constants (J-values) of the protons, particularly H1 and H3 (the protons attached to the carbons bearing the -OH and -NHR groups, respectively), are determined. Large coupling constants (typically > 10 Hz) between vicinal protons indicate a diaxial relationship, while smaller coupling constants (typically < 5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

NOESY Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close in space (< 5 Å). For example, in a diequatorial cis-isomer, a NOE correlation would be expected between the H1 and H3 protons.[1] The absence of such a correlation in a trans-isomer would suggest an anti-arrangement of these protons.[1]

Experimental Data for Substituted this compound Analogs

While detailed theoretical studies on the parent this compound are scarce in the literature, experimental NMR data for substituted analogs provide valuable insights. The following table summarizes key ¹H NMR coupling constants for a cis and trans substituted this compound, which were used to infer their preferred conformations.[1]

| Compound | Proton | Multiplicity | Coupling Constants (J, Hz) | Inferred Conformation |

| cis -5,5-dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol | H₁ | triplet of triplets | 11.2, 4.8 | Chair with diequatorial substituents.[1][2] |

| H₃ | triplet of triplets | 11.6, 4.0 | ||

| trans -5,5-dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol | H₁ | triplet of triplets | 11.8, 4.4 | Boat conformation with an anti-arrangement of the hydroxyl and amino groups.[1] |

| H₃ | triplet of triplets | 11.6, 4.0 |

Theoretical Studies on this compound Conformations

Theoretical calculations are indispensable for providing a detailed energetic and geometric picture of the conformational landscape. While a comprehensive theoretical study on the parent this compound was not found in the searched literature, this section outlines a robust and widely accepted computational methodology for such an investigation, based on methods applied to similar cyclohexanol (B46403) derivatives.[3]

Proposed Computational Protocol

A thorough theoretical investigation of this compound conformations would involve the following workflow:

-

Conformational Search: A systematic or stochastic conformational search should be performed for both cis- and trans-3-aminocyclohexanol to identify all possible low-energy chair, boat, and twist-boat conformers.

-

Geometry Optimization and Frequency Calculations: The geometries of all identified conformers should be optimized using a reliable quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set such as 6-311+G(d,p) is a common and effective choice.[3] Frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

-